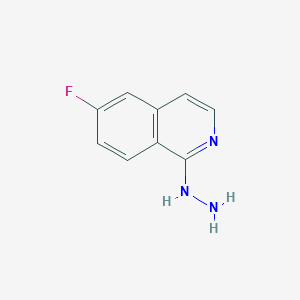![molecular formula C9H11N B13684199 Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[420]octa-1,3,5-trien-3-ylmethanamine is an organic compound with a unique bicyclic structure It is derived from benzocyclobutene and features a triene system, making it an interesting subject for various chemical studies
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine can be synthesized through multiple methods. One common approach involves the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene. This synthesis typically proceeds through a three-stage process, involving the formation of intermediates and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of Grignard reagents and other organometallic compounds to facilitate the formation of the desired bicyclic structure .
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triene system into more saturated compounds.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
作用机制
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound’s triene system allows it to participate in cycloaddition reactions, forming new cyclic structures. Additionally, the amine group can interact with enzymes and other biological molecules, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
Benzocyclobutene: A precursor to bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine, known for its use in organic synthesis.
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the amine group.
Uniqueness
This compound is unique due to its combination of a triene system and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC 名称 |
3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanamine |
InChI |
InChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2 |
InChI 键 |
ZEISTNJTKWGIBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C1C=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


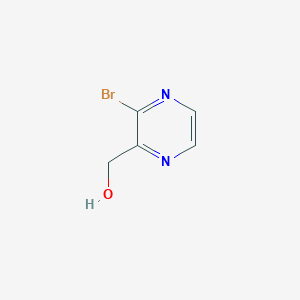
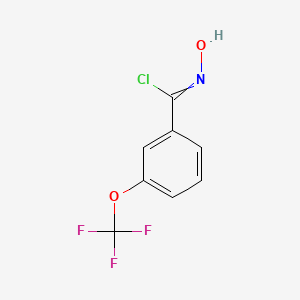
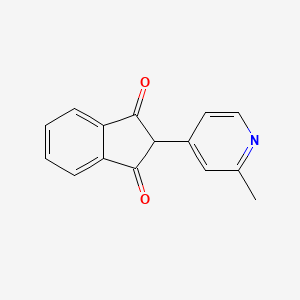
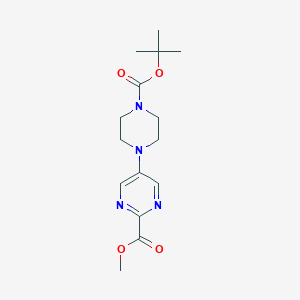
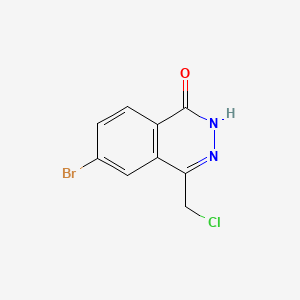
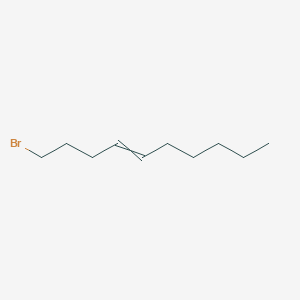

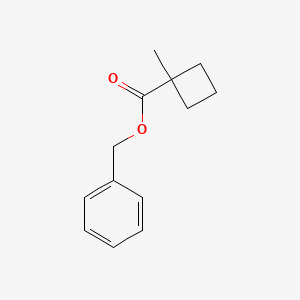

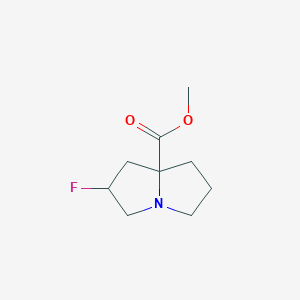

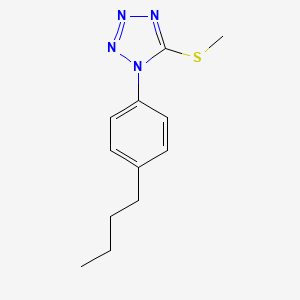
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
